5-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid
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Overview
Description
5-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid is a complex organic compound with a molecular formula of C17H15N3O4S and a molecular weight of 357.38 g/mol . This compound features a unique structure that combines a thieno[2,3-b]pyridine core with an amino and hydroxybenzoic acid moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium ethoxide . The reaction is carried out in a high boiling point solvent like pyridine, followed by cyclization to form the thieno[2,3-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of amino and hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for diazotization, thiourea for cyclization, and various bases and acids to facilitate different reaction pathways .
Major Products Formed
Major products formed from these reactions include various heterocyclic compounds such as pyrimidinones and isoxazoles, which are of significant interest due to their potential biological activities .
Scientific Research Applications
5-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: A precursor in the synthesis of the target compound.
Thieno[2,3-b]pyridine derivatives: Various derivatives with similar core structures but different functional groups.
Uniqueness
5-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid is unique due to its combination of a thieno[2,3-b]pyridine core with an amino and hydroxybenzoic acid moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
670241-30-2 |
---|---|
Molecular Formula |
C17H15N3O4S |
Molecular Weight |
357.4 |
Purity |
95 |
Origin of Product |
United States |
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